Eszopiclone

概要

説明

エゾピクロンは、主に不眠症の治療に使用される非ベンゾジアゼピン系の睡眠薬です。それはゾピクロンの活性S-エナンチオマーであり、シクロピロロン系化合物に属します。 エゾピクロンは、ルネスタのブランド名で販売されており、2004年に米国で医療用として承認されました . それは、脳のγ-アミノ酪酸(GABA)受容体と相互作用して鎮静効果を生み出すことで機能します .

準備方法

合成経路と反応条件

エゾピクロンの合成には、中間体の調製から始まるいくつかのステップが含まれます。 一般的な方法の1つは、6-(5-クロロ-2-ピリジニル)-7-オキソ-6,7-ジヒドロ-5H-ピロロ[3,4-b]ピラジン-5-カルボン酸を4-メチルピペラジンと、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下で反応させて目的の生成物を形成することです . この反応は、通常、ジクロロメタンなどの有機溶媒中で室温で行われます。

工業的製造方法

エゾピクロンの工業的製造には、上記のように同様の反応条件を用いた大規模合成が含まれます。このプロセスは、温度、溶媒、反応時間などの反応パラメータを厳密に制御し、高収率と高純度になるように最適化されています。 最終生成物は、再結晶またはクロマトグラフィーなどの手法を用いて精製され、医薬品規格を満たしていることが確認されます .

化学反応の分析

反応の種類

エゾピクロンは、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件

酸化: エゾピクロンは、過酸化水素または過マンガン酸カリウムなどの試薬を用いて、酸性条件下で酸化することができます。

還元: エゾピクロンの還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を用いて行うことができます。

置換: エゾピクロンを含む置換反応は、通常、水酸化ナトリウムなどの塩基の存在下で、アミンまたはチオールなどの求核試薬を使用します.

主な生成物

これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、エゾピクロンの酸化は、ヒドロキシル化誘導体の形成につながる可能性がありますが、還元は脱塩素化または脱メチル化された生成物を生成する可能性があります .

科学研究の応用

エゾピクロンは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究の応用を持っています。 化学では、非ベンゾジアゼピン系睡眠薬のGABA受容体との相互作用を研究するためのモデル化合物として使用されます . 生物学および医学では、エゾピクロンは、睡眠パターン、認知機能、および不安やうつ病などの他の状態の治療における潜在的な使用について、広範囲にわたって研究されています . 工業的には、エゾピクロンは、新しい医薬品製剤および送達システムの開発に使用されています .

科学的研究の応用

Treatment of Insomnia

Clinical Efficacy

Eszopiclone has been extensively studied for its effectiveness in treating insomnia. A randomized, double-blind, placebo-controlled trial demonstrated that this compound significantly improved total sleep time and sleep efficiency compared to placebo over a six-month period. Patients reported reductions in sleep latency and awakenings, with sustained improvements in daytime functioning .

Comparison with Zopiclone

A phase III clinical trial compared this compound with zopiclone, revealing that this compound was non-inferior in efficacy while also increasing total sleep time and sleep efficiency . The study highlighted common side effects such as dysgeusia and headache but affirmed the safety profile of both medications.

Neuroprotective Properties

Recent studies have suggested that this compound may possess neuroprotective properties. In an experimental model involving apnea-induced neurodegeneration in guinea pigs, this compound administration significantly reduced apoptosis in hippocampal neurons. This effect was attributed to its ability to suppress excitotoxicity, indicating a potential role in protecting against neurodegenerative processes beyond its hypnotic effects .

Management of Obstructive Sleep Apnea

This compound has also been investigated for its effects on obstructive sleep apnea (OSA). A study showed that this compound increased the respiratory arousal threshold and reduced the apnea-hypopnea index (AHI) in patients without marked overnight hypoxemia. This suggests that this compound may enhance sleep quality in OSA patients by mitigating apneic events without exacerbating hypoxemia .

Treatment of Nocturnal Awakenings

In cases where insomnia is complicated by nocturnal awakenings associated with conditions such as nocturia, this compound has shown promise. A clinical trial assessed its efficacy in patients experiencing frequent awakenings due to urination at night, demonstrating significant improvements in sleep continuity and overall satisfaction with sleep quality .

Data Summary

作用機序

エゾピクロンは、ベンゾジアゼピン結合部位とは異なる部位でGABA-A受容体複合体と結合することにより、その効果を発揮します。この相互作用はGABAの阻害効果を増強し、塩化物イオンの流入とニューロン膜の過分極を増加させます。 その結果、睡眠を誘発および維持するのに役立つ鎮静および催眠効果が生じます . エゾピクロンは、α-1アイソフォームを含むGABA-A受容体サブユニットに特異的な親和性を持っています .

類似化合物との比較

類似化合物

ゾピクロン: エゾピクロンが由来するラセミ混合物。催眠効果は似ていますが、GABA-A受容体への選択性は低いです。

ゾルピデム: GABA-A受容体にも作用する別の非ベンゾジアゼピン系睡眠薬ですが、化学構造が異なります。

独自性

エゾピクロンは、これらの化合物の中で、GABA-A受容体サブユニットに対する特異的な結合親和性と、不眠症の治療における長期使用の承認を得ている点が特徴です . 他のいくつかの睡眠薬とは異なり、エゾピクロンは、有意な耐性またはリバウンド不眠なしに、睡眠開始と睡眠維持の両方を改善することが示されています .

生物活性

Eszopiclone, a non-benzodiazepine hypnotic agent, is primarily used for the treatment of insomnia. Its biological activity is closely associated with its interaction with the gamma-aminobutyric acid (GABA) receptor system, particularly the GABA-A receptor subtypes. This article delves into the pharmacodynamics, clinical efficacy, safety profile, and various research findings related to this compound.

This compound's sedative effects are primarily attributed to its binding to GABA-A receptors, which are critical for inhibitory neurotransmission in the central nervous system (CNS). The compound exhibits a high affinity for specific GABA-A receptor subunits (α1, α3, and α5), enhancing GABAergic transmission and leading to CNS depression . This action results in its hypnotic properties, making it effective for inducing sleep.

Key Pharmacological Properties

- Absorption : Rapidly absorbed with peak plasma concentrations occurring approximately 1 hour post-administration. The mean area under the curve (AUC) after a 3 mg dose is 278 ng/mL × h .

- Distribution : Estimated volume of distribution is 89.9 L, with 52-59% plasma protein binding .

- Metabolism : Primarily metabolized by CYP3A4, with significant metabolites including S-desmethylzopiclone, which has limited activity .

Clinical Efficacy

Numerous studies have evaluated this compound's effectiveness in improving sleep parameters among patients with insomnia. A systematic review and meta-analysis highlighted that this compound significantly improves subjective sleep latency, wake after sleep onset, and total sleep time across various time points from one week to six months .

Comparative Studies

A randomized controlled trial compared this compound with zopiclone in treating insomnia. Results indicated that this compound was non-inferior to zopiclone concerning total sleep time and sleep efficiency as measured by polysomnography . The following table summarizes key findings from this comparison:

| Parameter | This compound | Zopiclone | P-value |

|---|---|---|---|

| Total Sleep Time (TST) | 360.08 min | 297.86 min | <0.0001 |

| Sleep Efficiency (SE) | 90% | 86% | 0.018 |

| Sleep Latency (SL) | No significant difference | No significant difference | 0.151 |

| Time Awake After Sleep Onset (WASO) | Significant decrease | Significant decrease | <0.0001 |

Safety Profile

This compound has been generally well-tolerated in clinical trials; however, some adverse effects have been reported. Common side effects include dizziness, an unpleasant taste, somnolence, and dry mouth . Notably, elderly patients may experience different adverse reactions compared to younger populations .

Case Studies and Research Findings

- Elderly Patients : A study focusing on older adults demonstrated that this compound significantly improved sleep quality and daytime functioning compared to placebo over a 12-week period .

- Combination Therapy : Recent research indicated that combining this compound with other therapeutic agents could enhance sleep quality in specific populations, such as stroke patients .

- Long-Term Effects : Longitudinal studies suggest sustained efficacy of this compound over extended periods without significant tolerance development .

特性

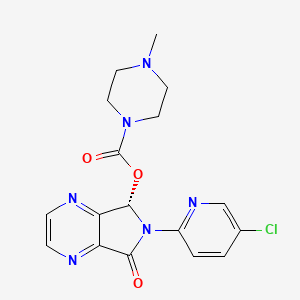

IUPAC Name |

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSUAFBMRNDJC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046086 | |

| Record name | Eszopiclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eszopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, Slightly soluble in ethanol and soluble in phosphate buffer (pH 3.2), 8.85e-01 g/L | |

| Record name | Eszopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00402 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESZOPICLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eszopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The exact mechanism of action of eszopiclone is unknown at this time but is thought to occur via binding with the GABA receptor complexes at binding sites located near benzodiazepine receptors, possibly explaining its hypnotic and sedative effects. It has particular affinity for GABA-A (or GABAA) receptor subunits 1, 3 and 5. Eszopiclone increases GABA-A channel currents significantly. GABA-A channels are major inhibitory channels that cause CNS depression when their receptors are activated., Eszopiclone, the S-enantiomer of zopiclone (not commercially available in the US), is a sedative and hypnotic agent that is structurally unrelated to benzadiazepines and other sedative and hypnotic agents that are commercially available in the US, including barbiturates, imidazopyridines (e.g., zolpidem), and pyrazolopyrimidines (e.g., zaleplon). Eszopiclone is pharmacologically similar to zaleplon and zolpidem; all of these agents have been shown to interact with the CNS gamma-aminobutyric acid (GABA) receptor complex at binding domains located close to or allosterically coupled to benzodiazepine receptors., The precise mechanism of action of eszopiclone as a hypnotic is unknown. Its pharmalogic effect is believed to result from its interaction with GABA-receptor complexes at binding domains located close to or allosterically coupled to benzodiazepine receptors. | |

| Record name | Eszopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00402 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESZOPICLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light-yellow crystalline solid | |

CAS No. |

138729-47-2 | |

| Record name | Eszopiclone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138729-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eszopiclone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138729472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eszopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00402 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eszopiclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESZOPICLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZX80K71OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESZOPICLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eszopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202-203 | |

| Record name | Eszopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00402 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。